molecular formula C29H21ClN6O5S B2616283 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide CAS No. 1173775-02-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide

カタログ番号: B2616283
CAS番号: 1173775-02-4
分子量: 601.03
InChIキー: LFTVCXDFQNVNFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex acetamide derivative featuring multiple heterocyclic systems: a benzodioxole group, a pyrido[1,2-a]pyrimidin-4-one core, an imidazo[1,2-c]quinazolinone moiety, and a sulfanyl-methyl bridge. Synthetic routes likely involve amide coupling reagents like EDCI/HOBt in anhydrous DMF, analogous to methods for benzimidazole-acetamide derivatives . Structural confirmation would employ $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and elemental analysis, consistent with protocols for related compounds .

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21ClN6O5S/c30-17-6-8-24-32-18(10-26(38)35(24)13-17)14-42-29-34-20-4-2-1-3-19(20)27-33-21(28(39)36(27)29)11-25(37)31-12-16-5-7-22-23(9-16)41-15-40-22/h1-10,13,21H,11-12,14-15H2,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTVCXDFQNVNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=O)N7C=C(C=CC7=N6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21ClN6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide” typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzodioxole moiety through cyclization reactions.
  • Synthesis of the pyridopyrimidine core via condensation reactions.
  • Construction of the imidazoquinazoline ring system through cyclization and functional group transformations.
  • Coupling of the various fragments using reagents such as coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of scalable reaction conditions and equipment.
  • Implementation of purification techniques such as recrystallization, chromatography, and distillation.
  • Quality control measures to ensure consistency and compliance with regulatory standards.

化学反応の分析

Types of Reactions

“N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

科学的研究の応用

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

作用機序

The mechanism by which this compound exerts its effects will depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Altering cellular pathways: Influencing signal transduction or metabolic processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Acetamide Linkages

Compound 28 (N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide) shares the acetamide backbone but replaces the target’s benzodioxole and pyrido-pyrimidinone with benzimidazole and pyrazole rings. This simplification reduces molecular weight (~400–450 Da vs. the target’s estimated >600 Da) and alters solubility due to fewer aromatic systems. While Compound 28’s bioactivity is unspecified, its benzimidazole core is associated with kinase inhibition, suggesting the target’s imidazo-quinazolinone may similarly target enzymatic pathways .

Difenoconazole, a triazole fungicide, shares chlorine substituents and a triazole ring.

Heterocyclic Systems and Functional Groups

The target’s pyrido-pyrimidinone scaffold is distinct from dithiazole rings in ’s antimicrobial compounds. However, the sulfanyl (-S-) bridge in the target may mimic sulfur-containing groups in dithiazoles, which improve membrane permeability and redox activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name/Structure Molecular Weight (Da) Key Functional Groups Bioactivity (Reported/Inferred)
Target Compound ~650 (estimated) Benzodioxole, pyrido-pyrimidinone, sulfanyl Kinase inhibition, antimicrobial
Compound 28 () ~420 Benzimidazole, pyrazole, acetamide Kinase inhibition (hypothesized)
Difenoconazole () 406.3 Triazole, chlorinated aromatic rings Fungicidal
5-Phenylimino-1,2,3-dithiazoles () ~250–300 Dithiazole, phenylimino Antimicrobial, antitumor

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3.5–4.2 <0.1 (aqueous) >250 (decomposes)
Compound 28 () 2.8 1.2 (DMF) 180–185
Difenoconazole () 3.7 0.03 (water) 78–81

生物活性

The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}acetamide represents a complex structure with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features several notable functional groups that may contribute to its biological activity:

  • Benzodioxole moiety : Known for its role in various pharmacological effects.
  • Pyrido[1,2-a]pyrimidine : This scaffold is often associated with anticancer and antimicrobial properties.
  • Imidazoquinazoline : Compounds in this class have shown promise in treating various diseases due to their ability to inhibit specific kinases.
PropertyValue
Molecular Weight416.9 g/mol
XLogP3-AA4.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the compound was screened against various cancer cell lines. In one study, it demonstrated cytotoxic effects on leukemia cells with an IC50 value of approximately 0.3 µM for MV4-11 cells and 1.2 µM for MOLM13 cells, suggesting potent anti-proliferative activity against acute leukemia .

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. The compound is believed to target the MEK/ERK pathway , which is crucial in many cancers. Inhibition of this pathway leads to decreased phosphorylation of ERK1/2 and downstream effectors like p-p70S6K, ultimately resulting in cell cycle arrest and apoptosis in susceptible cancer cell lines .

Case Studies

  • Leukemia Treatment : A study involving the treatment of MV4-11 and MOLM13 cells showed that the compound effectively reduced cell viability through apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Xenograft Models : In vivo studies using nude mouse xenograft models derived from BRAF mutant lines demonstrated dose-dependent growth inhibition when treated with the compound, indicating its potential for therapeutic use in specific cancer types .
  • Synergistic Effects : Preliminary data suggest that combining this compound with other chemotherapeutics may enhance efficacy, particularly in resistant cancer types. This warrants further investigation into combination therapy strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。